molecular formula C16H26N4O B2527689 {1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol CAS No. 2380068-52-8

{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol

Cat. No.: B2527689
CAS No.: 2380068-52-8
M. Wt: 290.411
InChI Key: FETSXDZTRHJNSV-UHFFFAOYSA-N
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Description

{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is a nitrogen-containing heterocyclic compound It is characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and a pyrrolidine ring, all connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol typically involves multi-step organic reactionsThe final step involves the addition of the methanol group under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of {1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it could inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-2-13-10-16(18-12-17-13)19-8-5-14(6-9-19)20-7-3-4-15(20)11-21/h10,12,14-15,21H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETSXDZTRHJNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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